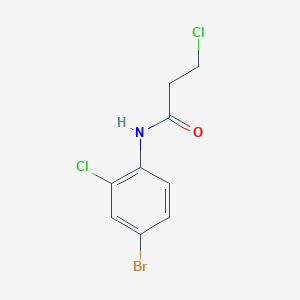![molecular formula C23H20N2O3 B3011027 3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-73-8](/img/structure/B3011027.png)
3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Research on benzodiazepinooxazoles and related derivatives, like the one mentioned, often focuses on understanding the chemical reactions and rearrangements these compounds undergo. For instance, studies on the reactions and rearrangements of benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives have shown the formation of exo-methylene compounds and isoindoles under specific conditions, indicating the versatility of these compounds in organic synthesis (Terada et al., 1973).
Pharmacological Studies
Compounds with structural features similar to 3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are often explored for their pharmacological properties. For example, the development of serotonin-3 (5-HT3) receptor antagonists has involved the study of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives, highlighting the potential of these compounds in the design of new pharmacological agents (Harada et al., 1995).
Material Science
In the field of materials science, compounds with oxazepine or related heterocyclic structures are investigated for their utility in creating new materials with desirable properties. For instance, the synthesis and properties of novel aromatic polyamides containing oxazepine structures have been studied, demonstrating the potential of these compounds in developing materials with high thermal stability and good solubility in organic solvents (Akutsu et al., 1998).
Mecanismo De Acción
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets that result in changes to the targets’ function. This could involve binding to a protein or enzyme, altering its structure or function, and thereby affecting the biochemical pathway in which the target is involved .
Biochemical Pathways
Given the compound’s structure, it may interact with pathways involving oximes and hydrazones . These pathways involve reactions of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. Potential effects could include changes in protein function, alterations in cellular signaling, or modifications to metabolic processes .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body. Understanding these factors is crucial for predicting the compound’s behavior in a biological system .
Propiedades
IUPAC Name |
3,4-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-8-9-16(12-15(14)2)22(26)24-17-10-11-20-18(13-17)23(27)25(3)19-6-4-5-7-21(19)28-20/h4-13H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCHSBLMFOMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

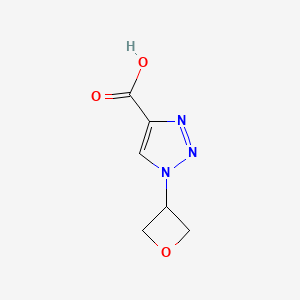
![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)

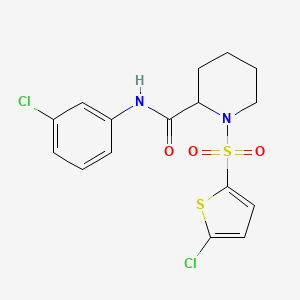
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride](/img/structure/B3010950.png)

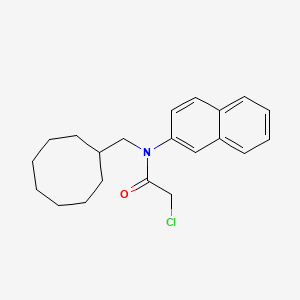
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)

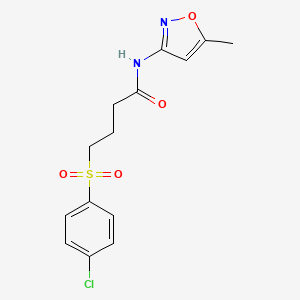

![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)
![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)
